(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)acetic acid” is a chemical compound with the molecular formula C8H11FN2O2 . It is a derivative of pyrazole, a class of compounds known for their diverse pharmacological effects .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “this compound”, often involves intermediate derivatization methods (IDMs) . Various synthetic routes have been reported in the literature, including condensations of ketones, aldehydes, and hydrazine monohydrochloride .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The compound also contains an ethyl group, a fluoro group, and an acetic acid group .Physical And Chemical Properties Analysis
“this compound” appears as white to cream or pale yellow crystals or powder . Its melting point ranges from 136.0 to 145.0°C . The compound is highly soluble in DMSO .Scientific Research Applications
Metabolism and Excretion
[(3R)-4-(4-Chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopentaindol-3-yl]acetic acid, a compound structurally related to the queried chemical, was studied for its metabolism and excretion patterns in humans. The research found that the compound was absorbed rapidly and was primarily excreted via feces after metabolism to its acyl glucuronic acid conjugate. This study provides insights into the metabolic pathways and excretion mechanisms of similar acetic acid derivatives, highlighting the significance of understanding such processes for the development of pharmaceuticals and their safety evaluations (Karanam et al., 2007).
Environmental and Health Impact Studies
The presence of Per- and poly- fluoroalkyl substances (PFASs), a family of synthetic chemicals to which the queried compound is closely related, has been linked to various health and environmental concerns. Research has been conducted to evaluate the impact of such substances on health outcomes like breast cancer risk, offering a foundation for understanding the broader implications of similar compounds on human health and the environment (Hurley et al., 2018).
Analytical Method Development
Significant efforts have been made to develop analytical methods for detecting and quantifying acetic acid derivatives and their metabolites in biological samples. For instance, studies have established high-throughput methods for measuring trace levels of various perfluorinated compounds in human serum, which are crucial for monitoring human exposure and conducting epidemiological studies (Kuklenyik et al., 2004).
Future Directions
Pyrazole derivatives, including “(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)acetic acid”, have shown potential in the development of new drugs due to their broad range of chemical and biological properties . Future research could focus on exploring their potential applications in various fields, including medicinal chemistry and pharmacology.
properties
IUPAC Name |
2-(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2O2/c1-3-11-8(9)6(4-7(12)13)5(2)10-11/h3-4H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSMMSTDJEUASBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CC(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.